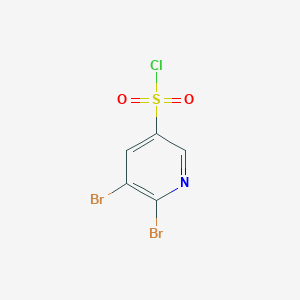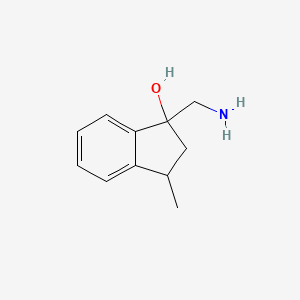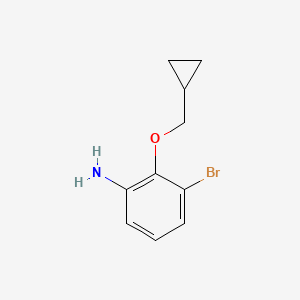
2,3-Dibromopyridine-5-sulfonyl chloride
Vue d'ensemble
Description
2,3-Dibromopyridine-5-sulfonyl chloride is a halogenated organic compound with the molecular formula C5H2Br2ClNO2S . It is widely used as a sulfonylating agent in organic synthesis.
Synthesis Analysis
The synthesis of substituted pyridines, such as this compound, involves a ring cleavage methodology reaction. This method allows the selective introduction of multiple functional groups . Another method involves the diazotation of substituted 3-aminopyridines, followed by substitution of diazo groups with sulfonyl groups .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered pyridine ring with bromine atoms at the 2 and 3 positions, and a sulfonyl chloride group at the 5 position.Chemical Reactions Analysis
This compound is used as a sulfonylating agent in organic synthesis. It can participate in various chemical reactions to introduce sulfonyl groups into other molecules.Applications De Recherche Scientifique
Solid-Phase Synthesis of Heterocyclic Compounds
Polymer-supported sulfonyl chloride, a related compound, has been utilized in the solid-phase synthesis of 3,5-disubstituted 1,3-oxazolidin-2-ones. This methodology involves attaching 1,2-diols to a solid support, followed by reaction with p-toluenesulfonyl isocyanate and subsequent cyclo-elimination. Such compounds exhibit significant antibacterial activity, making them valuable in drug development (Holte, Thijs, & Zwanenburg, 1998).
Reactivity Towards Sulphuryl Chloride
The reactivity of 2,3-Dibromopyridine-5-sulfonyl chloride's derivative, 3,5-dibromopyridine-N-oxide, with sulphuryl chloride has been explored. This reaction yields a mixture of 2-chloro-3,5-dibromopyridine and 4-chloro-3,5-dibromopyridine, demonstrating the compound's potential in selective halogenation processes (Hertog & Hoogzand, 2010).
Synthesis of Pyridine Sulfonamides
A scalable and efficient synthesis route from 2,6-dibromopyridine to pyridine sulfonamides involves halogen-metal exchange followed by reaction with sulphuryl chloride. This method highlights the utility of dibromopyridine derivatives in synthesizing compounds with broad applications in pharmaceuticals and materials science (Emura et al., 2011).
Oxidative Reactions
2-Aminopyridine-3-sulfonyl chlorides, closely related to this compound, undergo reactions with tertiary amines in the presence of air to produce sulfonylethenamines. This dual role of sulfonyl chloride derivatives in promoting aerobic oxidation and electrophilically trapping the resulting enamine opens new pathways in organic synthesis (Wei et al., 2016).
Ruthenium-Catalyzed Meta Sulfonation
The catalytic meta sulfonation of 2-phenylpyridines in the presence of sulfonyl chlorides using (arene)ruthenium(II) complexes demonstrates the compound's role in facilitating atypical regioselectivity in cyclometalation reactions. This process provides a novel approach to functionalizing aromatic compounds in a controlled manner (Saidi et al., 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
5,6-dibromopyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClNO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBLLEANUSWWBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1380312.png)
![[4-(3-Aminophenyl)morpholin-2-yl]methanol](/img/structure/B1380314.png)





